DL-alpha-Tocopherol

Übersicht

Beschreibung

DL-alpha-Tocopherol is a synthetic form of alpha-tocopherol, a type of vitamin E. Vitamin E is a group of fat-soluble compounds with distinctive antioxidant activities. This compound is commonly used in dietary supplements and fortified foods due to its antioxidant properties. It helps protect cell membranes from oxidative damage by neutralizing free radicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DL-alpha-Tocopherol is synthesized through the condensation of trimethylhydroquinone with isophytol. The reaction typically involves acidic or basic catalysts under controlled temperature conditions. The resulting product is then purified through distillation or crystallization .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions: DL-alpha-Tocopherol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to tocopheryl quinone, especially in the presence of reactive oxygen species.

Reduction: It can be reduced back to its active form by cellular reducing agents.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or ascorbic acid are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used under mild conditions.

Major Products:

Oxidation: Tocopheryl quinone.

Reduction: Regenerated this compound.

Substitution: Various tocopheryl esters depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Antioxidant Properties

DL-alpha-tocopherol is primarily recognized for its antioxidant capabilities, which help protect cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases associated with oxidative damage, such as cardiovascular diseases and certain cancers. Research indicates that supplementation with pharmacological doses (900-2000 IU/day) can improve outcomes in patients with Type II diabetes by enhancing insulin sensitivity and reducing oxidative stress markers .

Dietary Reference Values

The European Food Safety Authority (EFSA) has established adequate intake levels for alpha-tocopherol at 13 mg/day for men and 11 mg/day for women, recognizing its essential role in human health . These values are based on observed dietary intakes in healthy populations without apparent deficiencies.

Medical Applications

Wound Healing

this compound has been studied extensively for its role in wound healing. Its antioxidant and anti-inflammatory properties contribute to improved healing processes. A study highlighted its effectiveness in enhancing the healing of wounds by reducing inflammation and promoting collagen synthesis .

Case Study: Male Rabbit Model

A case study involving male rabbits demonstrated that varying doses of this compound (440, 880, or 1320 mg) significantly impacted wound healing rates and tissue regeneration compared to control groups . This suggests potential therapeutic uses in veterinary medicine and human clinical settings.

Biomedical Engineering

Polymer Stabilization

In biomedical engineering, this compound is utilized to stabilize high molecular weight polyethylene (UHMWPE) used in implants. The incorporation of tocopherols into these materials before sterilization helps mitigate oxidative degradation caused by gamma radiation during the sterilization process . This application enhances the longevity and biocompatibility of implants.

| Application Area | Description | Benefits |

|---|---|---|

| Wound Healing | Enhances healing through anti-inflammatory effects | Faster recovery times |

| Implant Materials | Stabilizes UHMWPE to prevent oxidative degradation | Improved implant durability |

| Food Preservation | Used as a natural preservative to prevent rancidity in oils and fats | Extends shelf life of food products |

Cosmetic Applications

This compound is widely used in cosmetic formulations due to its skin-protective properties. It acts as an emollient and helps maintain skin hydration while providing antioxidant protection against UV damage. Numerous studies have shown that topical application can improve skin texture and reduce signs of aging .

Research Insights

Recent studies have explored the molecular mechanisms by which this compound exerts its effects. For instance, it has been shown to inhibit protein kinase C activity in brain tissues, potentially influencing cell signaling pathways related to growth and differentiation . This aspect opens avenues for further research into its neuroprotective effects.

Wirkmechanismus

DL-alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It neutralizes free radicals by donating a hydrogen atom, forming a stable tocopheroxyl radical that does not propagate further oxidative reactions. This action helps protect lipids in cell membranes from peroxidation. Additionally, this compound inhibits the activity of protein kinase C, an enzyme involved in cell proliferation and differentiation .

Vergleich Mit ähnlichen Verbindungen

DL-alpha-Tocopherol is one of several forms of vitamin E. Other similar compounds include:

D-alpha-Tocopherol: The natural form of alpha-tocopherol, which is more bioavailable and potent compared to the synthetic this compound.

Gamma-Tocopherol: Another form of vitamin E, more prevalent in the American diet, with different antioxidant properties.

Tocotrienols: Related compounds with similar antioxidant activities but different chemical structures and biological activities

Uniqueness: this compound is unique due to its synthetic origin, making it more accessible and cost-effective for use in supplements and fortified foods. it is less bioavailable compared to its natural counterpart, D-alpha-Tocopherol .

Biologische Aktivität

DL-alpha-tocopherol, commonly known as synthetic vitamin E, is a fat-soluble antioxidant that plays a crucial role in protecting cellular membranes from oxidative damage. This article explores its biological activity, including its mechanisms of action, effects on various health conditions, and relevant research findings.

This compound exerts its biological effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species (ROS), thereby preventing lipid peroxidation and maintaining membrane integrity. Additionally, it modulates several signaling pathways involved in inflammation and cell proliferation.

- Antioxidant Activity : this compound protects lipids from oxidation, which is essential for maintaining the integrity of cell membranes.

- Gene Regulation : Research indicates that vitamin E can influence gene expression related to antioxidant defense mechanisms and inflammation .

- Apoptosis Induction : Studies show that this compound can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

1. Cancer Prevention

The Alpha-Tocopherol Beta-Carotene Cancer Prevention (ATBC) Study demonstrated that daily supplementation with this compound reduced the incidence of prostate cancer among male smokers by approximately 34% . This suggests a protective role against certain types of cancer.

2. Cardiovascular Health

This compound has been shown to reduce oxidized LDL levels, which are associated with atherosclerosis. In a study involving smokers, supplementation significantly lowered circulating oxidized LDL levels (P=0.03) compared to placebo .

3. Anti-Inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and reduce markers of inflammation such as prostaglandin E2 synthesis . This effect is particularly notable in macrophages and epithelial cells.

Comparative Bioactivity

The bioactivity of this compound varies when compared to its natural counterpart, D-alpha-tocopherol. Studies suggest that D-alpha-tocopherol exhibits superior bioavailability and efficacy in tissue retention and antioxidant activity compared to synthetic forms .

| Parameter | This compound | D-alpha-Tocopherol |

|---|---|---|

| Bioavailability | Moderate | High |

| Antioxidant capacity | Moderate | High |

| Effect on lipid peroxidation | Reduced | Significantly reduced |

| Impact on cancer incidence | Reduced | More pronounced |

Case Studies

- Prostate Cancer : In the ATBC study involving 29,133 male smokers, those receiving 50 mg of this compound daily had a significantly lower incidence of prostate cancer compared to those receiving a placebo .

- Erythroleukemia : A study indicated that this compound induced apoptosis in erythroleukemia cells, demonstrating its potential use as an adjunct therapy in leukemia treatment .

- Inflammation in Rats : A study on Sprague Dawley rats showed that both alpha- and gamma-tocopherols decreased platelet aggregation and delayed thrombus formation, with gamma-tocopherol exhibiting more potent effects .

Eigenschaften

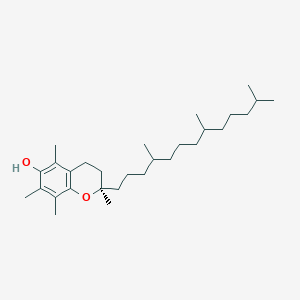

IUPAC Name |

2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021355 | |

| Record name | alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Pale yellow liquid; Darkened gradually by light; [Merck Index] | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | dl-alpha-Tocopherol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes, BP: 200-220 °C at 0.1 mmHg | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble, Insoluble in water, freely soluble in ethanol, miscible in ether, Practically insoluble in water; freely soluble in oils, fats, acetone, alcohol, chloroform, ether, other fat solvents | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ALPHA-TOCOPHEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.950 at 25 °C/4 °C | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Tocopherol acts as a radical scavenger. It mainly acts as an antioxidant for lipid bilayers. Tocopherol's functions depend on the H-atom donating ability, location, and movement within the membrane, as well as the efficiency in the radical recycling by some cytosolic reductants such as ascorbate. Tocopherol actions are related to the trap of radicals, and it has been shown that even in the absence of substituents in the ortho-positions, tocopherol can trap more than two radicals. The type of radicals available for tocopherol are alkyl and peroxy. | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %. | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Slightly viscous, pale yellow oil | |

CAS No. |

10191-41-0, 113085-06-6, 1406-66-2, 59-02-9, 2074-53-5, 1406-18-4 | |

| Record name | DL-α-Tocopherol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-alpha-Tocopherol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheroxy radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113085066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11251 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-alpha-Tocopherol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14476 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-tochopherol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Waynecomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VITAMIN E | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Tocopherol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin E | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin E | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOPHEROL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QWA1RIO01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2.5-3.5 °C | |

| Record name | dl-alpha-Tocopherol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DL-Alpha-tocopherol exert its antioxidant effects?

A1: this compound acts as a chain-breaking antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals, effectively neutralizing them and halting the chain reaction of lipid peroxidation [, , , ]. This prevents damage to cell membranes and other lipid-containing structures.

Q2: Does this compound have any effects beyond its antioxidant activity?

A2: Yes, research suggests this compound may also influence cell signaling pathways, gene expression, and immune function [, , ]. For example, it has been shown to inhibit the growth of melanoma cells in culture, potentially offering a therapeutic avenue for tumor treatment []. In another study, it modulated thyroid follicular cell growth in rats, suggesting a role in regulating cell proliferation [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C29H50O2, and its molecular weight is 430.71 g/mol.

Q4: How does dietary fat intake affect this compound absorption?

A4: Studies show that individuals consuming a high-fat diet exhibit significantly greater plasma this compound concentrations compared to those on a low-fat diet []. This suggests that dietary fat enhances the absorption of this compound.

Q5: Does the form of this compound affect its absorption in animals?

A5: Yes, research in sheep indicates that d-alpha-tocopherol, the natural form of vitamin E, leads to higher tissue concentrations and a larger area under the plasma concentration-time curve (AUC) compared to other forms, including this compound and their acetate counterparts []. This suggests that the natural d-form may have superior bioavailability in sheep.

Q6: How stable is this compound in different environments?

A6: this compound is susceptible to oxidation, particularly in the presence of light, heat, and oxidizing agents. Its stability can be influenced by factors like pH, temperature, and the presence of other antioxidants [, , ]. For instance, in an in vitro study, a combination of this compound and beta-carotene effectively suppressed the formation of various radical species in a specific chemical system [].

Q7: What is the bioavailability of this compound?

A7: Bioavailability varies depending on the form of this compound administered (e.g., free alcohol, acetate ester), route of administration (e.g., oral, intramuscular), and individual factors such as dietary fat intake [, , , ]. For instance, in horses, naturally consuming vitamin E in grain resulted in greater absorption compared to administration by stomach tube or paste []. This highlights the importance of considering the delivery method when evaluating bioavailability.

Q8: How is this compound metabolized and excreted?

A8: this compound is primarily metabolized in the liver, undergoing side-chain degradation and conjugation. Metabolites are excreted in bile and urine. Further research is needed to fully elucidate the metabolic pathways and elimination kinetics of this compound in different species [].

Q9: What are some examples of this compound's efficacy in in vitro and in vivo models?

A9: In vitro studies have shown that this compound protects human skin fibroblasts from the damaging effects of ultraviolet B radiation, likely by inhibiting lipid peroxidation []. It has also demonstrated a reduction in chromosomal aberrations induced by benzo(a)pyrene in hamster cell lines, suggesting a potential protective role against certain carcinogenic compounds []. Animal models have revealed that this compound supplementation can reduce the severity of dextran sulfate sodium-induced colitis in rats, potentially by mitigating oxidative stress [].

Q10: What analytical techniques are used to quantify this compound?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection or fluorescence detection is commonly employed to measure this compound levels in biological samples and food products [, , , ]. These methods offer sensitivity and specificity for accurate quantification.

Q11: How is the form of Vitamin E (d- or dl-) determined in samples?

A11: A collaborative study validated a method using optical rotation measurements before and after oxidizing the sample to identify d- or this compound in various matrices []. While effective for distinguishing between the two forms, it was found to be less accurate for determining mixtures of both.

Q12: What are some current areas of research on this compound?

A12: Ongoing research focuses on understanding the role of this compound in various health conditions, its interactions with other nutrients, and optimizing its bioavailability and efficacy [, , , , ]. Investigating these aspects will provide valuable insights into the potential applications of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.